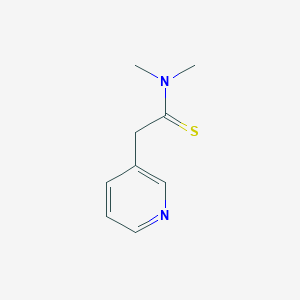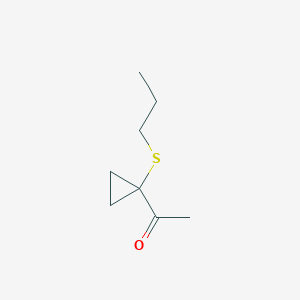
1-Acetyl-1-propylmercapto-cyclopropane
概要
説明
1-Acetyl-1-propylmercapto-cyclopropane (APMC) is a cyclopropane derivative that has been extensively studied for its potential use in various scientific applications. APMC has been shown to have a variety of biochemical and physiological effects and has been found to be useful in a range of laboratory experiments.
科学的研究の応用
1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in a variety of scientific applications. One of the most promising areas of research is in the field of cancer therapy. 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
作用機序
The mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. 1-Acetyl-1-propylmercapto-cyclopropane has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell growth. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
生化学的および生理学的効果
1-Acetyl-1-propylmercapto-cyclopropane has a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 1-Acetyl-1-propylmercapto-cyclopropane has been found to have anti-inflammatory effects. 1-Acetyl-1-propylmercapto-cyclopropane has also been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 1-Acetyl-1-propylmercapto-cyclopropane in laboratory experiments is that it is relatively easy to synthesize and is stable under a variety of conditions. Additionally, 1-Acetyl-1-propylmercapto-cyclopropane has been shown to have low toxicity in animal studies. However, one limitation of using 1-Acetyl-1-propylmercapto-cyclopropane is that it can be difficult to obtain in large quantities, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for 1-Acetyl-1-propylmercapto-cyclopropane research. One area of interest is in the development of 1-Acetyl-1-propylmercapto-cyclopropane-based cancer therapies. Researchers are also interested in studying the potential use of 1-Acetyl-1-propylmercapto-cyclopropane in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies on the mechanism of action of 1-Acetyl-1-propylmercapto-cyclopropane and its potential side effects. Overall, 1-Acetyl-1-propylmercapto-cyclopropane has shown great promise as a potential therapeutic agent and will continue to be an important area of research in the coming years.
特性
CAS番号 |
120778-94-1 |
|---|---|
製品名 |
1-Acetyl-1-propylmercapto-cyclopropane |
分子式 |
C8H14OS |
分子量 |
158.26 g/mol |
IUPAC名 |
1-(1-propylsulfanylcyclopropyl)ethanone |
InChI |
InChI=1S/C8H14OS/c1-3-6-10-8(4-5-8)7(2)9/h3-6H2,1-2H3 |
InChIキー |
BNEKTRQDOYBDSR-UHFFFAOYSA-N |
SMILES |
CCCSC1(CC1)C(=O)C |
正規SMILES |
CCCSC1(CC1)C(=O)C |
同義語 |
Ethanone, 1-[1-(propylthio)cyclopropyl]- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

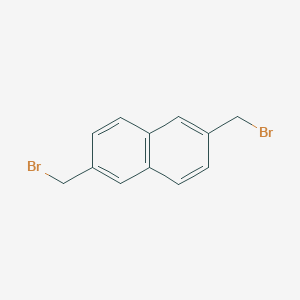
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
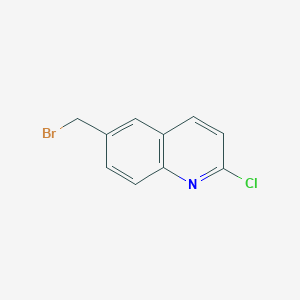
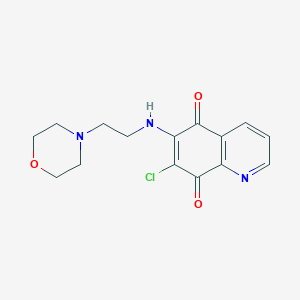
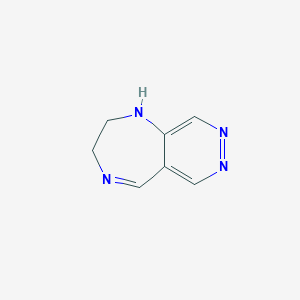
![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)
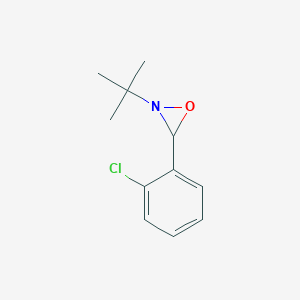
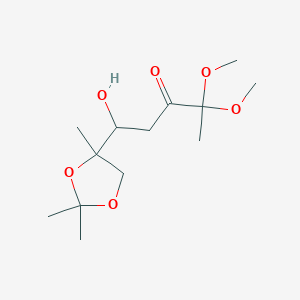
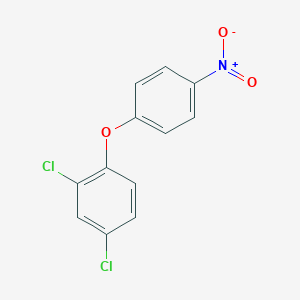
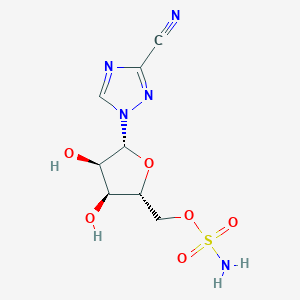
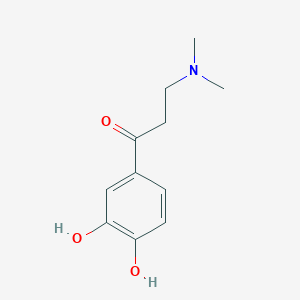
![4-[(4-Trifluoromethyl)phenyl]-1-butene](/img/structure/B51686.png)
